Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium

Description

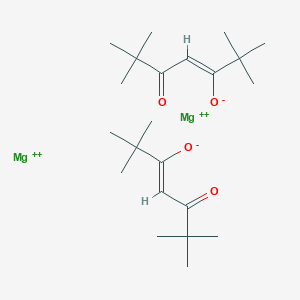

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium (Mg(TMHD)₂) is a coordination compound with the molecular formula C₂₂H₃₈MgO₄ and a molecular weight of 390.84 g/mol . It is commonly synthesized as a white crystalline powder with a melting point range of 135–150°C and is soluble in organic solvents such as tetrahydrofuran and toluene. This compound is widely used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing magnesium-containing thin films in semiconductor and optoelectronic devices . Its stability under ambient conditions and compatibility with high-purity applications make it a preferred choice in advanced material synthesis.

Properties

IUPAC Name |

dimagnesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.2Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASBJDXLEIKFRI-ZJCTYWPYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38Mg2O4+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21361-35-3 | |

| Record name | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium is primarily used as a precursor in MOCVD processes to deposit thin films of magnesium oxide and other magnesium-based materials. The compound's stability and volatility make it ideal for producing high-quality films essential in electronic and optoelectronic devices.

Production of High-Purity Magnesium Films

In industrial applications, this compound is crucial for the fabrication of high-purity magnesium films and coatings. These films are utilized in various electronic components due to their excellent electrical and thermal conductivity.

Case Study 1: Thermal Stability in MOCVD

A study investigated the thermal stability and vapor pressure of this compound during plasma-assisted deposition processes. The findings indicated that the compound maintains stability at high temperatures necessary for vapor deposition techniques while effectively forming magnesium oxide thin films .

Case Study 2: Role in Metal-Organic Frameworks (MOFs)

Research has shown that derivatives of this compound can be utilized in synthesizing metal-organic frameworks (MOFs). These frameworks are important for gas storage and separation technologies due to their tunable porosity and surface area .

Mechanism of Action

The mechanism by which Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium exerts its effects involves its coordination to various substrates and its ability to act as a Lewis acid. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The TMHD (2,2,6,6-tetramethyl-3,5-heptanedionato) ligand forms stable complexes with various metals. Key comparisons include:

- Thermal Stability : Mg(TMHD)₂ exhibits moderate thermal stability compared to Sr(TMHD)₂, which has a higher melting point (~200°C) due to stronger metal-oxygen bonds in alkaline earth complexes . Pd(TMHD)₂ decomposes at 250°C, reflecting its use in high-temperature catalytic reactions .

- Solubility: All TMHD complexes are highly soluble in non-polar solvents, but hydration states (e.g., Sr(TMHD)₂ dihydrate) may influence solubility in polar solvents .

Biological Activity

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium (Mg(TMHD)₂), an organometallic compound, is notable for its stability and reactivity in various chemical processes. This compound has garnered attention for its potential biological activities, particularly due to magnesium's essential role in numerous biochemical pathways.

Chemical Structure and Properties

This compound consists of a magnesium ion coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedione ligands. The molecular formula is with a molecular weight of 390.85 g/mol. This compound is typically used in metal-organic chemical vapor deposition (MOCVD) processes for the production of thin films.

Target Enzymes and Pathways

Magnesium ions are crucial cofactors for over 300 enzymes involved in various biological reactions. The mechanism of action for this compound primarily involves:

- Enzyme Activation : Magnesium activates enzymes such as ATPases and protein kinases that are vital for cellular metabolism.

- Stabilization of Structures : The coordination of magnesium ions stabilizes the structure of enzymes and proteins essential for metabolic pathways.

Biochemical Pathways

Magnesium plays a pivotal role in several biochemical pathways:

- Insulin Secretion : In pancreatic β-cells, magnesium influences the activity of glucokinase and ATP-sensitive potassium channels.

- Muscle Contraction : Magnesium modulates calcium influx in myocytes affecting muscle contraction dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Magnesium compounds can reduce oxidative stress by influencing the activity of antioxidant enzymes.

- Neuroprotective Effects : Studies suggest that magnesium supplementation may protect against neurodegeneration by modulating neurotransmitter release and synaptic plasticity.

- Cardiovascular Health : Magnesium is known to regulate vascular tone and may help in preventing hypertension.

Study on Thin Film Deposition

A study investigated the use of this compound in producing magnesium oxide thin films via plasma-assisted laser-induced chemical vapor deposition (LICVD). The films exhibited excellent thermal stability and were characterized using X-ray diffraction (XRD) and scanning electron microscopy (SEM), indicating potential applications in electronics .

Neuroprotective Research

A case study explored the neuroprotective effects of magnesium supplementation in animal models of Alzheimer's disease. Results showed that magnesium improved cognitive function and reduced amyloid plaque accumulation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar metal complexes:

| Compound | Biological Activity | Application |

|---|---|---|

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium | Limited; primarily used in materials science | Thin film deposition |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper | Antimicrobial properties | Coatings and electronics |

| Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc | Potential antioxidant activity | Nutraceuticals |

Preparation Methods

Solution-Based Synthesis

The most common laboratory method involves reacting magnesium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd) in an organic solvent. A typical procedure includes dissolving magnesium chloride (MgCl₂) in anhydrous ethanol, followed by dropwise addition of Hthd in the presence of a base such as ammonia to deprotonate the ligand. The reaction mixture is heated under reflux for 12–24 hours to ensure complete chelation. The product is isolated via solvent evaporation and purified through recrystallization from hexane or toluene, yielding a white crystalline powder with ≥98% purity.

Key variables influencing yield and purity:

-

Solvent choice : Polar aprotic solvents (e.g., ethanol, tetrahydrofuran) enhance ligand solubility and reaction kinetics.

-

Stoichiometry : A 1:2 molar ratio of Mg²⁺ to Hthd is critical to prevent ligand deficiency.

-

Temperature : Reflux temperatures (70–80°C) optimize reaction rates without decomposing the product.

Solid-State Synthesis

An alternative approach involves mechanochemical grinding of magnesium acetate (Mg(OAc)₂) with solid Hthd in a ball mill. This solvent-free method reduces waste and avoids solubility limitations. After grinding for 2–4 hours, the mixture is heated at 100°C under vacuum to remove acetic acid byproducts. While this method offers a greener profile, yields are typically lower (75–85%) compared to solution-based routes.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost efficiency, employing continuous flow reactors to maintain consistent product quality. Key features include:

-

Automated precursor feeding : Precise control over Mg²⁺ and Hthd stoichiometry minimizes impurities.

-

In-line purification : Sublimation units operating at 100–150°C under vacuum (10⁻³ mbar) separate Mg(thd)₂ from unreacted ligands.

-

Quality control : Real-time monitoring via Fourier-transform infrared spectroscopy (FTIR) ensures ligand coordination completeness.

A comparative analysis of lab vs. industrial methods is provided in Table 1.

Table 1: Comparison of Laboratory and Industrial Synthesis Methods

| Parameter | Laboratory-Scale (Solution) | Industrial-Scale (Continuous Flow) |

|---|---|---|

| Yield | 90–95% | 85–90% |

| Purity | ≥98% | ≥95% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Solvent Consumption | High | Low |

| Energy Efficiency | Moderate | High |

Comparative Analysis of Synthesis Routes

Thermal Stability and Volatility

Thermogravimetric analysis (TGA) reveals Mg(thd)₂ undergoes single-step volatilization with a 50% mass loss temperature (T₅₀) of 268.9°C, indicating excellent suitability for MOCVD. Residual mass at 500°C is ≤2%, confirming minimal decomposition during sublimation. In contrast, mixed-ligand analogs like Mg(thd)(acac) exhibit lower thermal stability, with T₅₀ values exceeding 300°C.

Ligand Exchange Dynamics

Mass spectrometry studies demonstrate that Mg(thd)₂ resists ligand substitution under inert conditions, whereas mixed-ligand complexes (e.g., Mg(thd)(acac)) undergo partial dissociation during vapor deposition. This stability makes Mg(thd)₂ preferable for high-precision thin-film applications.

Characterization and Quality Control

Structural Confirmation

-

X-ray diffraction (XRD) : Crystalline Mg(thd)₂ exhibits a monoclinic structure with Mg–O bond lengths of 1.95–2.05 Å, consistent with octahedral coordination.

-

Nuclear magnetic resonance (NMR) : ¹H NMR in CDCl₃ shows singlets at δ 1.25 ppm (CH₃ groups) and δ 5.45 ppm (methine proton), confirming ligand symmetry.

Purity Assessment

Q & A

What spectroscopic techniques are recommended for characterizing the purity and structural integrity of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium?

Category: Basic

Answer:

To ensure purity and confirm structural integrity, researchers should employ a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze ligand proton environments (e.g., methyl and diketone groups) to verify ligand coordination and purity .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic β-diketonate stretching frequencies (e.g., C=O and C-O vibrations) to confirm ligand binding .

- X-ray Diffraction (XRD): Resolve the crystal structure to validate the octahedral geometry typical of β-diketonate-metal complexes .

- Elemental Analysis: Quantify magnesium content to assess stoichiometric consistency.

How can factorial design optimize the synthesis parameters for this compound?

Category: Advanced

Answer:

Factorial design allows systematic exploration of synthesis variables (e.g., temperature, ligand-to-metal ratio, solvent polarity). Key steps include:

Variable Selection: Identify critical factors affecting yield and purity (e.g., reaction time, pH) .

Design Matrix: Construct a 2^k factorial matrix to test variable interactions .

Response Analysis: Use regression models to correlate variables with outcomes (yield, crystallinity). For example, higher temperatures may accelerate ligand exchange but risk decomposition .

Validation: Replicate optimal conditions and characterize outputs using XRD and NMR to confirm reproducibility.

What experimental precautions are critical when handling this compound under inert conditions?

Category: Basic

Answer:

- Storage: Store under nitrogen or argon to prevent oxidation or hydrolysis, as β-diketonates are often moisture-sensitive .

- Handling: Use gloveboxes or Schlenk lines for synthesis and purification to exclude oxygen and moisture .

- Decomposition Risks: While thermal decomposition products are not explicitly hazardous, avoid prolonged exposure to temperatures >200°C without inert gas flow .

How can computational modeling predict the thermal decomposition pathways of this compound?

Category: Advanced

Answer:

- Density Functional Theory (DFT): Simulate bond dissociation energies to identify weak points in the complex (e.g., Mg-O bond cleavage) .

- Thermogravimetric Analysis (TGA) Coupling: Compare experimental TGA mass-loss profiles with simulated decomposition steps (e.g., ligand detachment vs. sublimation) .

- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition stages .

Which solvents are compatible with this compound for homogeneous reaction systems?

Category: Basic

Answer:

- Non-polar Solvents: Toluene and hexane are ideal for ligand-exchange reactions due to low polarity and inertness .

- Polar Aprotic Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility but require rigorous drying to prevent hydrolysis .

- Avoid Protic Solvents: Water or alcohols can displace β-diketonate ligands, leading to decomposition .

How should researchers address contradictions in reported catalytic activity data for this compound?

Category: Advanced

Answer:

- Methodological Audit: Compare synthesis protocols (e.g., solvent purity, inert conditions) and characterization methods (e.g., XRD vs. elemental analysis) across studies .

- Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to detect surface oxidation or impurities that may alter catalytic behavior .

- Theoretical Alignment: Reconcile discrepancies with DFT calculations of active sites or ligand mobility under reaction conditions .

What role can this compound play in membrane-based separation technologies?

Category: Advanced

Answer:

- Metal-Organic Framework (MOF) Precursors: Sublimate the complex to deposit magnesium oxide layers in ceramic membranes, enhancing selectivity for gas separation .

- Hybrid Membranes: Incorporate the complex into polymer matrices (e.g., polyimide) to study Mg²⁺-mediated ion transport using impedance spectroscopy .

- Process Simulation: Model membrane performance with COMSOL Multiphysics, integrating diffusion coefficients and Mg-ligand stability data .

What analytical strategies confirm the absence of hazardous decomposition byproducts in this compound?

Category: Basic

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile byproducts post-TGA or pyrolysis for toxic compounds (e.g., ketones or CO) .

- Fourier-Transform Infrared (FTIR) Monitoring: Track real-time gas-phase emissions during thermal decomposition .

- Safety Compliance: Cross-reference findings with Safety Data Sheets (SDS) to ensure compliance with hazard classifications (e.g., GHS H302, H227) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.